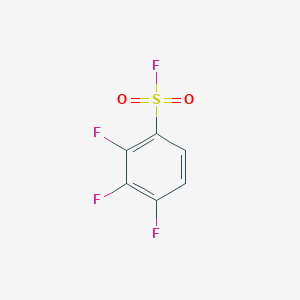

2,3,4-Trifluorobenzene-1-sulfonyl fluoride

Description

Significance of Sulfonyl Fluorides as Versatile Functional Groups

The sulfonyl fluoride (B91410) (-SO2F) moiety is a highly sought-after functional group in modern chemistry, prized for its unique combination of stability and latent reactivity. nih.govorgsyn.org Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable resistance to hydrolysis and reduction. nih.goveurekalert.org This stability allows them to be carried through multi-step syntheses without the need for protecting groups. nih.gov

Despite their general inertness, the S(VI)-F bond can be selectively activated under specific conditions to react with nucleophiles. acs.orgacs.org This controllable reactivity forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform introduced by K. Barry Sharpless and coworkers. eurekalert.orgnih.gov SuFEx reactions are characterized by their high efficiency, reliability, and broad scope, enabling the rapid and robust connection of molecular modules. nih.govsigmaaldrich.com This has led to widespread applications in drug discovery, chemical biology, and materials science. acs.orgsigmaaldrich.commdpi.com

In the realm of chemical biology, sulfonyl fluorides have emerged as privileged "warheads" for covalent inhibitors and chemical probes. nih.govnih.gov They possess a favorable balance of aqueous stability and reactivity, allowing them to form stable covalent bonds with various nucleophilic amino acid residues in proteins, including lysine (B10760008), tyrosine, serine, and histidine. nih.govacs.orgenamine.net This capability is instrumental for target identification, validation, and the development of potent and selective therapeutic agents. nih.govnih.gov

The Impact of Polyfluorination on Aromatic System Reactivity

The introduction of multiple fluorine atoms onto an aromatic ring dramatically alters its electronic properties and chemical reactivity. nih.gov Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect renders the aromatic ring electron-deficient. nih.govmasterorganicchemistry.com This electronic perturbation has several significant consequences:

Activation towards Nucleophilic Aromatic Substitution (SNAr): The reduced electron density on the aromatic core makes polyfluorinated arenes highly susceptible to attack by nucleophiles. nih.gov This facilitates nucleophilic aromatic substitution (SNAr) reactions, a metal-free method for forming C-C, C-N, and C-O bonds. nih.gov The reaction proceeds through a negatively charged intermediate, which is stabilized by the electron-withdrawing fluorine atoms. masterorganicchemistry.com

Regioselectivity: The position of fluorine substitution is crucial. In SNAr reactions on polyfluoroarenes, substitution often occurs preferentially at the para-position relative to other substituents, influenced by both electronic and steric factors. nih.gov

Altered Physicochemical Properties: Polyfluorination can enhance a molecule's thermal stability and resistance to oxidation. nih.govnih.gov It also influences properties like HOMO/LUMO energy levels, which is critical in materials science applications. nih.gov Studies have shown that increasing the number of fluorine atoms on a benzene (B151609) ring can shorten the C-C bonds within the ring, contributing to greater aromatic stability. nih.gov

However, controlling the extent of substitution in SNAr reactions can be challenging, as over-reaction can lead to mixtures of products. nih.gov Therefore, the development of selective reaction conditions is a key area of research. nih.gov

Contextualization of 2,3,4-Trifluorobenzene-1-sulfonyl Fluoride within Fluorinated Aromatic Sulfonyl Fluoride Chemistry

The compound this compound sits (B43327) at the intersection of the two chemical concepts discussed above. It combines the versatile reactivity of the sulfonyl fluoride group with the unique properties imparted by a polyfluorinated aromatic ring. The trifluorinated benzene core is highly electron-deficient, predisposing it to engage in nucleophilic aromatic substitution reactions. The substitution pattern, with fluorines at positions 2, 3, and 4, creates a distinct electronic and steric environment that influences its reactivity profile.

The presence of both the sulfonyl fluoride group and the adjacent fluorine atoms makes this molecule a bifunctional reagent. The sulfonyl fluoride can act as a SuFEx hub for click chemistry or as a covalent warhead for biological targets. nih.govacs.org Simultaneously, the C-F bonds on the aromatic ring, particularly the one at the 4-position activated by the sulfonyl group, are potential sites for SNAr reactions. nih.govmasterorganicchemistry.com This dual reactivity allows for sequential functionalization, where the molecule can first be linked via the sulfonyl fluoride and then further modified through substitution on the aromatic ring, or vice versa.

While specific research detailing the synthesis and reactivity of this compound is not extensively documented in the provided search results, its structure suggests it would be a valuable building block. Its properties can be inferred from related compounds and general principles of fluorinated arenes. For instance, its synthesis would likely follow established methods for preparing arenesulfonyl fluorides, such as the fluorination of the corresponding sulfonyl chloride or fluorosulfonylation of a diazonium salt derived from 2,3,4-trifluoroaniline. cas.cnorganic-chemistry.org

The table below provides basic information for this compound and its parent aromatic compound, 1,2,4-Trifluorobenzene, to place it in a chemical context.

| Property | This compound | 1,2,4-Trifluorobenzene |

| IUPAC Name | This compound | 1,2,4-Trifluorobenzene |

| Molecular Formula | C6H2F4O2S | C6H3F3 |

| Molecular Weight | 214.14 g/mol | 132.08 g/mol |

| Parent Aromatic Core | 1,2,4-Trifluorobenzene | Not Applicable |

| Key Functional Groups | Sulfonyl fluoride (-SO2F), Aryl fluoride (Ar-F) | Aryl fluoride (Ar-F) |

| CAS Number | 351003-46-8 | 367-23-7 |

Structure

3D Structure

Properties

Molecular Formula |

C6H2F4O2S |

|---|---|

Molecular Weight |

214.14 g/mol |

IUPAC Name |

2,3,4-trifluorobenzenesulfonyl fluoride |

InChI |

InChI=1S/C6H2F4O2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H |

InChI Key |

QSTVOESYDQCSJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4 Trifluorobenzene 1 Sulfonyl Fluoride and Analogous Compounds

Classical and Established Synthetic Routes

The synthesis of aryl sulfonyl fluorides, including 2,3,4-Trifluorobenzene-1-sulfonyl fluoride (B91410), has traditionally relied on robust and well-documented chemical reactions. These methods are foundational in the field of organofluorine chemistry.

Nucleophilic Fluorination of Sulfonyl Chlorides

A cornerstone in the synthesis of sulfonyl fluorides is the nucleophilic substitution of a chloride atom in the corresponding sulfonyl chloride precursor. This halogen exchange (HALEX) reaction is a common and effective strategy. acs.orgacs.org The general principle involves reacting an aryl sulfonyl chloride with a fluoride salt, leading to the formation of the more stable sulfonyl fluoride. acs.orgrsc.org

The direct precursor for the synthesis of 2,3,4-Trifluorobenzene-1-sulfonyl fluoride via this method is 2,3,4-Trifluorobenzenesulfonyl chloride. The existence and use of this specific precursor are documented in synthetic procedures for related compounds. The conversion is achieved by treating the sulfonyl chloride with a suitable nucleophilic fluoride source. This reaction exchanges the chlorine atom attached to the sulfur for a fluorine atom, yielding the desired sulfonyl fluoride. This classical strategy is widely applied due to the general availability of sulfonyl chlorides, which can often be prepared from the corresponding sulfonic acids or their salts. acs.orgnih.gov

The efficiency of the nucleophilic fluorination of sulfonyl chlorides is highly dependent on the choice of the fluoride source and the reaction conditions. Various fluoride salts are employed, with potassium fluoride (KF) and potassium bifluoride (KHF₂) being common choices due to their availability and reactivity. rsc.orgmdpi.com However, the low solubility of simple alkali metal fluorides in organic solvents can limit reaction rates. tue.nl

To overcome this limitation, phase-transfer catalysts are frequently employed to enhance the solubility and nucleophilicity of the fluoride ion. A notable and highly effective system involves the use of 18-crown-6 (B118740) ether in conjunction with potassium fluoride in a solvent like acetonitrile (B52724). rsc.orgmdpi.com This method allows the reaction to proceed efficiently, often at room temperature, with excellent yields. mdpi.com The crown ether encapsulates the potassium ion, leaving a "naked" and more reactive fluoride anion in the solution. Other phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) and tetramethylammonium (B1211777) chloride (TMAC), have also been utilized to facilitate the conversion of sulfonates to sulfonyl fluorides in a one-pot, two-step process involving an intermediate sulfonyl chloride. rsc.org

| Fluoride Source | Catalyst/Enhancement | Typical Solvent | Key Advantages |

|---|---|---|---|

| Potassium Fluoride (KF) | 18-Crown-6 Ether | Acetonitrile | High efficiency at room temperature, excellent yields. rsc.orgmdpi.com |

| Potassium Bifluoride (KHF₂) | None (used directly) | Aqueous or Biphasic Systems | Inexpensive and stable source of fluoride. rsc.orgmdpi.com |

| Cesium Fluoride (CsF) | None (higher solubility) | Acetonitrile, DMF | Higher reactivity compared to KF, but more expensive. |

| Potassium Fluoride (KF) | Tetrabutylammonium Bromide (TBAB) | Acetonitrile | Effective phase-transfer catalysis for related transformations. rsc.org |

Synthesis from Thiols and Disulfides

Alternative synthetic strategies commence from more reduced sulfur-containing compounds like thiols and disulfides. These methods involve oxidation steps coupled with fluorination.

A two-step approach involves the initial conversion of a thiol or disulfide to a sulfonyl chloride, which is then subjected to halogen exchange as described previously. mdpi.com One reported method for this transformation utilizes aqueous sodium hypochlorite (B82951) to oxidize heteroaromatic thiols to their corresponding sulfonyl chlorides. rhhz.net This intermediate is then treated in the same pot with potassium bifluoride (KHF₂) to yield the final sulfonyl fluoride. mdpi.comrhhz.net

A more recent one-pot protocol describes the oxidative chlorination of a wide range of thiols (including aryl thiols) using inexpensive reagents like thionyl chloride (SOCl₂) and hydrogen peroxide (H₂O₂). researchgate.net The resulting sulfonyl chloride intermediate is then converted to the sulfonyl fluoride by the addition of KHF₂. researchgate.net This method is noted for its operational simplicity and broad substrate applicability under mild conditions. researchgate.net

| Oxidizing/Chlorinating Agent | Fluoride Source for Exchange | Substrate Type | Reference |

|---|---|---|---|

| Aqueous Sodium Hypochlorite | KHF₂ | Heteroaromatic thiols | mdpi.comrhhz.net |

| SOCl₂ / H₂O₂ | KHF₂ | Aryl, alkyl, benzyl, and heteroaryl thiols | researchgate.net |

More advanced methodologies allow for the direct conversion of thiols and disulfides to sulfonyl fluorides, bypassing the isolation of the sulfonyl chloride intermediate. These direct approaches are often more efficient and atom-economical.

An electrochemical method provides a mild and environmentally favorable route. acs.orgresearchgate.net In this process, thiols or disulfides are anodically oxidized in the presence of potassium fluoride as an inexpensive and safe fluoride source. acs.orgacs.org This technique does not require stoichiometric chemical oxidants or additional catalysts and proceeds under mild conditions, accommodating a broad scope of substrates including aryl thiols. acs.orgnih.gov Kinetic studies suggest that the thiol is first rapidly oxidized to the corresponding disulfide, which then undergoes further oxidation and reaction with fluoride to form the sulfonyl fluoride. acs.org

Another direct method employs powerful fluorinating oxidants. The use of Selectfluor® (F-TEDA-BF₄) in a refluxing mixture of acetonitrile and water can convert disulfides directly into sulfonyl fluorides. mdpi.com In this reaction, Selectfluor® acts as both the oxidant and the source of electrophilic fluorine. mdpi.com This approach is particularly effective for disulfides bearing electron-donating groups. mdpi.com

Transformations from Sulfonamides and Sulfonic Acid Derivatives

The conversion of stable and often commercially available sulfonamides and sulfonic acid derivatives into sulfonyl fluorides represents a key synthetic strategy. These methods circumvent the need for less stable sulfonyl chloride intermediates.

A practical one-pot synthesis of sulfonyl fluorides from primary sulfonamides has been developed. researchgate.netorgsyn.org This method utilizes a pyrylium (B1242799) salt (pyrylium tetrafluoroborate) to activate the sulfonamide. orgsyn.org In the presence of magnesium chloride, an in-situ condensation occurs, forming an arylsulfonyl chloride intermediate which is subsequently converted to the final sulfonyl fluoride with potassium fluoride. researchgate.netorgsyn.org The mild conditions and high chemoselectivity of this protocol make it suitable for the late-stage functionalization of complex molecules. researchgate.net

Similarly, a facile, transition-metal-free, one-pot process has been established for transforming abundant and inexpensive sulfonic acids and their salts into sulfonyl fluorides. rsc.org This protocol employs cyanuric chloride to activate the sulfonic acid, followed by fluorination with potassium bifluoride (KHF₂). rsc.org The reaction demonstrates high efficiency and compatibility with various functional groups under mild conditions. rsc.org The choice of phase-transfer catalyst can be optimized, with tetra-n-butylammonium bromide (TBAB) being effective for sulfonate salts and tetramethylammonium chloride (TMAC) for sulfonic acids. rsc.org

| Starting Material | Key Reagents | General Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Primary Sulfonamides | Pyrylium tetrafluoroborate, MgCl₂, KF | One-pot; MeCN, 60-100 °C | Mild, chemoselective, good for late-stage functionalization | researchgate.net |

| Sulfonic Acids / Sulfonates | Cyanuric chloride, KHF₂, Phase-transfer catalyst | One-pot; CH₃CN, 60 °C then RT | Transition-metal-free, uses inexpensive reagents | rsc.org |

Reactivity of Grignard Reagents with Sulfuryl Fluoride for Sulfonyl Fluoride Formation

The direct fluorosulfurylation of organometallic reagents provides a powerful route to sulfonyl fluorides. A one-pot method for the synthesis of sulfonyl fluorides involves the reaction of Grignard reagents with sulfuryl fluoride (SO₂F₂). rsc.orgclaremont.edu In this process, an alkyl, aryl, or heteroaryl Grignard reagent is added to a solution of sulfuryl fluoride at ambient temperature, affording the desired sulfonyl fluoride in moderate to good yields (18–78%). rsc.orgclaremont.edu

This methodology is notable for its operational simplicity and broad applicability. rsc.org Furthermore, the sulfonyl fluoride intermediate generated in situ can be used in sequential reactions to produce other sulfur(VI) derivatives, such as diarylsulfones, sulfonate esters, or sulfonamides, all within a single pot. rsc.orgclaremont.edu The reaction has been optimized by controlling the addition sequence; adding the Grignard reagent to the sulfuryl fluoride solution generally provides better results. rsc.org This approach avoids the pre-functionalization required in other methods and starts from readily generated organomagnesium compounds. researchgate.net

Modern and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of innovative and sustainable methods for preparing sulfonyl fluorides. These strategies, including electrochemical, photochemical, and novel catalytic approaches, often provide greater efficiency, milder reaction conditions, and a reduced environmental footprint compared to traditional methods. osaka-u.ac.jp

Electrochemical Synthesis Protocols

Electrochemistry offers an attractive alternative to conventional methods that often require stoichiometric oxidants or hazardous reagents. purdue.edu Mild and environmentally benign electrochemical approaches have been developed to prepare sulfonyl fluorides from widely available starting materials like thiols and disulfides. nih.gov These methods typically use potassium fluoride (KF) as an inexpensive and safe fluoride source, avoiding the need for additional chemical oxidants or catalysts. nih.govrsc.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. nih.gov

Other electrochemical protocols have been reported starting from different precursors:

From Sulfonyl Hydrazides: Sulfonyl hydrazides can be converted to sulfonyl fluorides using Et₃N·3HF as the fluoride source under electrochemical conditions. rsc.org This method is advantageous as it uses an inexpensive fluoride source compared to alternatives like Selectfluor. rsc.org

From Sulfones: An electrochemical method has been developed that subjects sulfones to conditions that initiate the fragmentation of C–S bonds, followed by the fluorination of a radical intermediate to yield the sulfonyl fluoride. purdue.edu

From Sulfinic Acids/Salts: The anodic oxidation of sulfinic salts in the presence of a fluoride source like Et₃N·HF provides another route to sulfonyl fluorides. rsc.org

| Precursor | Fluoride Source | Key Features | Reference |

|---|---|---|---|

| Thiols or Disulfides | KF | Environmentally benign; no additional oxidants required. | nih.gov |

| Sulfonyl Hydrazides | Et₃N·3HF | Uses an inexpensive fluoride source; good yields. | rsc.org |

| Sulfones | AgF₂ or Selectfluor | Involves C-S bond fragmentation and radical fluorination. | purdue.edu |

| Sulfinic Salts | Et₃N·HF | Achieved via anodic oxidation. | rsc.org |

Photoredox-Catalyzed Fluorosulfonylation Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of sulfonyl fluorides under exceptionally mild conditions. These reactions often proceed via radical intermediates, allowing for novel bond constructions.

One such strategy is the three-component aminofluorosulfonylation of unactivated olefins. nih.govrsc.org This reaction merges photoredox-catalyzed proton-coupled electron transfer (PCET) with radical relay processes to efficiently generate aliphatic sulfonyl fluorides that feature a privileged 5-membered heterocyclic core. nih.govrsc.org The resulting β-amino-substituted sulfonyl fluorides are valuable structural motifs. rsc.org

Another significant advancement is the development of bench-stable, redox-active fluorosulfonyl radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. researchgate.netnih.gov These solid-state reagents enable the radical fluorosulfonylation of olefins under photoredox conditions and are easier to handle than gaseous alternatives like FSO₂Cl. nih.gov This approach has been successfully applied to the alkoxy-fluorosulfonylation of olefins, providing facile access to useful β-alkoxyl sulfonyl fluorides. researchgate.netnih.gov Additionally, photoredox catalysis facilitates the preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols via halogen atom transfer (XAT), followed by SO₂ capture and fluorination. organic-chemistry.org

Metal-Catalyzed Approaches (e.g., Palladium, Rhodium, Organobismuth)

Transition-metal catalysis provides efficient and selective pathways for the synthesis of sulfonyl fluorides from various pre-functionalized starting materials.

Palladium-Catalyzed Reactions: Palladium catalysts have been effectively used in the fluorosulfonylation of aryl compounds. One method involves the one-pot reaction of aryl iodides with DABSO (the adduct of 1,4-diazabicyclo[2.2.2]octane and sulfur dioxide) and an electrophilic fluorine source like Selectfluor to produce aryl sulfonyl fluorides in good yields. organic-chemistry.org More recently, an efficient palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts was developed, using inexpensive sodium dithionite (B78146) (Na₂S₂O₄) as the sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. rsc.org

Organobismuth-Catalyzed Synthesis: A novel approach utilizes an organobismuth(III) catalyst to synthesize aryl and heteroaryl sulfonyl fluorides from the corresponding boronic acids. acs.org This redox-neutral catalytic cycle involves the insertion of SO₂ into a Bi-C bond. acs.org The protocol demonstrates excellent yields and a wide functional group tolerance. organic-chemistry.orgacs.org

These metal-catalyzed methods expand the toolbox for accessing sulfonyl fluorides, often leveraging cross-coupling strategies to connect diverse organic fragments with the sulfonyl fluoride moiety. nih.govrsc.org

Green Chemistry Protocols for Sulfonyl Fluoride Synthesis

In line with the principles of sustainable chemistry, significant effort has been directed toward developing greener synthetic routes to sulfonyl fluorides. These protocols aim to minimize waste, avoid toxic reagents, and reduce energy consumption.

A key theme in green sulfonyl fluoride synthesis is the use of potassium fluoride (KF) as a benign and inexpensive fluorine source, replacing more hazardous reagents like potassium bifluoride (KHF₂), which is corrosive, or sulfuryl fluoride (SO₂F₂), which is a toxic gas. acs.orgfigshare.com

Notable green protocols include:

One-Pot Synthesis from Thiols/Disulfides: Researchers have developed efficient one-pot and stepwise protocols for synthesizing sulfonyl fluorides from stable thiols and disulfides using KF as the fluorine source and sodium hypochlorite pentahydrate (NaOCl·5H₂O) or a product known as SHC5® as a green oxidant. osaka-u.ac.jpacs.org These methods generate non-toxic salts like NaCl and KCl as the only byproducts, minimizing environmental impact. osaka-u.ac.jpacs.org

Synthesis in Aqueous Media: The development of synthetic methods in water is a cornerstone of green chemistry. A surfactant-based catalytic system has been shown to enable the nucleophilic fluorination of sulfonyl chlorides to sulfonyl fluorides in water, achieving good conversions (up to 93%). digitellinc.com Another green method is the conjugate addition of sodium sulfite (B76179) to ethenesulfonyl fluoride in water to construct β-sulfonyl aliphatic sulfonyl fluorides, where the product can often be isolated by simple filtration. bohrium.com

Mechanochemical Synthesis: Under solvent-free mechanochemical conditions, sulfonyl fluorides can be prepared from stable sulfur(VI) imidazoles using a mixer mill. This technique avoids the use of bulk solvents, reducing waste. youtube.com

These green strategies not only make the synthesis of sulfonyl fluorides safer and more cost-effective but also align with the increasing demand for sustainable practices in the chemical and pharmaceutical industries. osaka-u.ac.jp

Late-Stage Functionalization Strategies for Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that focuses on introducing functional groups onto complex molecules, such as drug candidates or natural products, in the final steps of a synthetic sequence. nih.govresearchgate.netmpg.de This approach provides a rapid means to diversify molecular structures, potentially enhancing their biological activity, pharmacokinetic properties, or other essential characteristics without the need for de novo synthesis. nih.govrsc.org Arylsulfonyl fluorides, including this compound, and their related motifs are exceptionally well-suited for LSF due to their unique reactivity and stability. acs.orgmdpi.com The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, in particular, has revolutionized the use of the sulfonyl fluoride hub in modifying complex molecular architectures. nih.govacs.orgbohrium.com

The S-F bond within a sulfonyl fluoride is remarkably stable to hydrolysis and reduction compared to other sulfonyl halides, yet it can be selectively activated to react with various nucleophiles. acs.orgmdpi.com This controlled reactivity is ideal for LSF, where transformations must proceed with high chemoselectivity in the presence of numerous other functional groups. rsc.orgresearchgate.net Modern strategies, including SuFEx reactions and photoredox catalysis, have expanded the toolkit for installing or modifying sulfonyl fluoride-containing moieties on intricate molecular scaffolds. nih.govrsc.org

Sulfur(VI) Fluoride Exchange (SuFEx) for Molecular Diversification

SuFEx represents a family of click chemistry reactions centered on the reliable and selective reactivity of the S(VI)-F bond. nih.govacs.org A primary application in LSF is the conversion of existing functional groups on a complex molecule into fluorosulfate (B1228806) or sulfamoyl fluoride derivatives. For instance, phenolic hydroxyl groups, which are common in bioactive molecules, can be readily converted to arylfluorosulfates (Ar-O-SO₂F) using sulfuryl fluoride (SO₂F₂) gas. nih.govnih.gov This transformation has been successfully applied to a range of anticancer drugs, where the resulting arylfluorosulfate derivatives exhibited significantly enhanced potency compared to their phenol (B47542) precursors. nih.govnih.govacs.org

One study demonstrated this by developing a protocol compatible with high-throughput screening in 96-well plates. nih.govbohrium.com Phenol-containing drugs were converted in situ to their arylfluorosulfate forms and directly tested for biological activity. Notably, the fluorosulfate derivative of Combretastatin A4 showed a 70-fold increase in potency in a drug-resistant colon cancer cell line, and the derivative of Fulvestrant showed enhanced activity in down-regulating the estrogen receptor. nih.govnih.govacs.org This highlights the power of LSF via SuFEx to rapidly generate and screen new drug analogues with improved properties. Similarly, amine-containing molecules can be functionalized to iminosulfur oxydifluorides (R-N=SOF₂) using thionyl tetrafluoride (SOF₄). nih.gov

Table 1: Late-Stage Functionalization of Bioactive Phenols via SuFEx Chemistry This table presents examples of known drugs that were functionalized using SuFEx chemistry to improve their biological activity. The data is compiled from studies demonstrating in situ conversion and subsequent biological testing.

| Phenolic Precursor | Key Reagent | General Conditions | Outcome | Reference |

|---|---|---|---|---|

| Combretastatin A4 | Sulfuryl fluoride (SO₂F₂) | Base (e.g., DBU, BEMP) in organic solvent (e.g., MeCN) | 70-fold increase in potency in HT-29 colon cancer cell line. | nih.gov, nih.gov |

| Fulvestrant | Sulfuryl fluoride (SO₂F₂) | Base (e.g., DBU) in organic solvent | Significantly enhanced activity to down-regulate estrogen receptor (ER) expression. | nih.gov, acs.org |

| Estradiol | Sulfuryl fluoride (SO₂F₂) | Base-catalysed reaction | Successful conversion to the corresponding arylfluorosulfate for biological screening. | nih.gov |

Installation of the Sulfonyl Fluoride Moiety

Beyond modifying existing groups, a key goal of LSF is the direct installation of the sulfonyl fluoride functionality (—SO₂F) onto a complex arene or heteroarene. This creates novel analogues and provides a reactive handle for further diversification via SuFEx. ccspublishing.org.cn Various methods have been developed to achieve this, often leveraging modern catalytic processes to ensure mild conditions and broad functional group tolerance. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for LSF. rsc.orgnih.gov These methods can generate aryl radicals from precursors like aryl halides or sulfonium (B1226848) salts under exceptionally mild conditions. nih.govresearchgate.net For instance, a strategy involving the coupling of aryl sulfinate salts, generated in situ, can forge the C–S bond at room temperature. rsc.org Another approach uses aryl thianthrenium salts, which can be prepared with high site-selectivity on complex arenes. tandfonline.com A visible-light-mediated reaction of these salts with a sulfur dioxide source (DABSO) and a fluorine source (KHF₂) allows for the direct installation of the —SO₂F group. tandfonline.com

From Other Sulfur-Containing Groups: Pre-existing sulfur functional groups can serve as precursors for late-stage conversion to sulfonyl fluorides. Primary sulfonamides (—SO₂NH₂), a common motif in pharmaceuticals, can be activated and converted to sulfonyl fluorides. researchgate.netnih.gov One method employs a pyrylium salt (Pyry-BF₄) to activate the sulfonamide, enabling its transformation into a sulfonyl chloride intermediate, which can then be converted to the sulfonyl fluoride. researchgate.netnih.gov The high selectivity of this reagent for the sulfonamide NH₂ group allows the reaction to proceed on densely functionalized molecules. researchgate.net Similarly, sulfonic acids and their salts can be converted to sulfonyl fluorides using reagents like Xtalfluor-E® or a two-step, one-pot process with cyanuric chloride and KHF₂. mdpi.comnih.govrsc.org

Table 2: Selected Methodologies for Late-Stage Installation of the Arylsulfonyl Fluoride Group This table summarizes modern synthetic strategies for introducing the arylsulfonyl fluoride moiety onto complex molecules, a key step in creating analogues of compounds like this compound.

| Starting Material | Key Reagents/Catalyst | Methodology | Key Advantages | Reference |

|---|---|---|---|---|

| Aryl Thianthrenium Salts | DABSO, KHF₂, Visible Light, Photoredox Catalyst | Radical sulfur dioxide insertion and fluorination. | High functional group tolerance and site-selectivity from C-H activation. | tandfonline.com |

| Primary Aryl Sulfonamides | Pyry-BF₄, Nucleophilic Fluoride Source (e.g., TBAF) | Activation of sulfonamide to an electrophilic intermediate followed by fluoride displacement. | Mild conditions, high chemoselectivity for the sulfonamide group. | researchgate.net, nih.gov |

| Aryl Bromides/Iodides | PdCl₂(AmPhos)₂, DABSO, NFSI or Selectfluor | Palladium-catalyzed cross-coupling to form a sulfinate in situ, followed by fluorination. | Broad substrate scope including heteroaryl halides. | mdpi.com |

| Aryl Sulfonic Acids/Salts | Xtalfluor-E® or Cyanuric Chloride/KHF₂ | Deoxyfluorination of sulfonic acids or in situ chlorination/fluorination. | Utilizes stable and readily available sulfonic acid precursors. | nih.gov, rsc.org |

| Aryl Grignard Reagents | Sulfuryl fluoride (SO₂F₂) | Direct fluorosulfurylation of organometallic reagents. | Direct formation of the C—SO₂F bond. | mdpi.com |

Reactivity and Mechanistic Investigations of 2,3,4 Trifluorobenzene 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, valued for the unique stability and reactivity of the sulfonyl fluoride group. The S-F bond in sulfonyl fluorides is remarkably stable under many conditions, yet it can be activated to react efficiently and selectively with nucleophiles, forming robust new linkages. This "perfect" balance of stability and reactivity makes sulfonyl fluorides like 2,3,4-Trifluorobenzene-1-sulfonyl fluoride powerful connectors in medicinal chemistry, materials science, and chemical biology. The electron-withdrawing fluorine atoms on the benzene (B151609) ring of this compound are expected to enhance the electrophilicity of the sulfur center, potentially influencing its reactivity in SuFEx processes.

The SuFEx reactivity of this compound has been explored with a variety of nucleophiles, primarily focusing on nitrogen and oxygen-based substrates. These reactions are prized for their high yields and selectivity, proceeding under mild conditions and demonstrating broad functional group tolerance.

The reaction of this compound with primary and secondary amines is a cornerstone of its application, providing a straightforward route to a diverse array of sulfonamides. These reactions typically proceed in the presence of a base to neutralize the hydrogen fluoride byproduct. The formation of sulfonamides is a critical transformation in drug discovery, as the sulfonamide moiety is a key structural feature in numerous therapeutic agents.

Research has demonstrated the successful synthesis of various sulfonamides using this compound. For instance, its reaction with (R)-3-aminobutan-1-ol in the presence of triethylamine (B128534) yields the corresponding sulfonamide in high yield. Similarly, reactions with other structurally diverse amines, such as 2-(3-(trifluoromethyl)phenyl)morpholine and 2-azaspiro[3.3]heptane, proceed efficiently to the desired sulfonamide products.

| Amine Substrate | Product | Yield (%) |

|---|---|---|

| (R)-3-aminobutan-1-ol | (R)-N-(1-hydroxybutan-3-yl)-2,3,4-trifluorobenzenesulfonamide | 85 |

| 2-(3-(Trifluoromethyl)phenyl)morpholine | 2,3,4-Trifluoro-1-((2-(3-(trifluoromethyl)phenyl)morpholino))sulfonyl)benzene | 92 |

| 2-Azaspiro[3.3]heptane | 1-((2-Azaspiro[3.3]heptan-2-yl)sulfonyl)-2,3,4-trifluorobenzene | 90 |

In addition to amines, this compound reacts with alcohols and phenols to form sulfonate esters. This transformation is typically facilitated by a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The resulting sulfonate esters are themselves valuable functional groups in organic synthesis, often serving as leaving groups in substitution reactions.

An example of this reactivity is the reaction of this compound with 4-((1R,3R)-3-((tert-butyldimethylsilyl)oxy)cyclopentyl)phenol in the presence of a suitable base. This reaction selectively forms the aryl sulfonate ester, leaving the silyl-protected alcohol intact and demonstrating the chemoselectivity of the SuFEx reaction.

| Alcohol/Phenol (B47542) Substrate | Product | Yield (%) |

|---|---|---|

| 4-((1R,3R)-3-((tert-butyldimethylsilyl)oxy)cyclopentyl)phenol | 4-((1R,3R)-3-((tert-butyldimethylsilyl)oxy)cyclopentyl)phenyl 2,3,4-trifluorobenzenesulfonate | Not explicitly stated, but reaction shown to proceed |

While the reactivity of this compound with amines and phenols is well-documented, its reactions with other heteroatom nucleophiles such as thiols and phosphines are less explored in the available literature. However, the general principles of SuFEx chemistry suggest that such reactions are feasible. Ethenesulfonyl fluoride, a related SuFEx hub, is known to react with N, O, S, and C nucleophiles. By analogy, it is plausible that this compound could react with S-nucleophiles like thiols in the presence of a base to form thiosulfonates. The reactivity with P-nucleophiles such as phosphines would be another area for potential exploration, although such reactions are less common within the standard SuFEx paradigm. Further research is required to fully elucidate the scope of this compound with a broader range of heteroatomic nucleophiles.

Understanding the mechanism of SuFEx reactions is crucial for optimizing reaction conditions and expanding their applicability. The high stability of the S(VI)-F bond, coupled with its controlled reactivity, is a key feature that mechanistic studies aim to explain.

The reaction of sulfonyl fluorides with nucleophiles is generally understood to proceed through an S_N2-type (bimolecular nucleophilic substitution) mechanism at the sulfur center. In this pathway, the incoming nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The fluoride ion is subsequently expelled as a leaving group.

For the reaction of this compound, the proposed mechanism would involve the nucleophilic attack of an amine or a deprotonated alcohol/phenol on the sulfur atom. The presence of a base is often crucial, not only to neutralize the HF byproduct but also, in the case of primary amines, to increase the nucleophilicity of the amine, thereby lowering the activation barrier for the reaction. The three electron-withdrawing fluorine atoms on the aromatic ring of this compound would increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus facilitating the S_N2-type reaction. This electronic effect likely contributes to the high yields and efficient conversions observed in its SuFEx reactions.

Mechanistic Elucidation of SuFEx Reactions

Proposed Elimination-Addition Mechanisms Involving Trigonal Bipyramidal Intermediates

The reaction of sulfonyl fluorides, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, can proceed through different mechanistic pathways. nih.gov While direct substitution of the fluorine atom is one possibility, an alternative route is a proposed elimination-addition mechanism. nih.gov This pathway involves the formation of a transient trigonal bipyramidal intermediate at the sulfur center. nih.gov

In this proposed mechanism, the nucleophile attacks the electrophilic sulfur atom. This leads to a five-coordinate intermediate with a trigonal bipyramidal geometry. The subsequent elimination of the fluoride leaving group restores the tetrahedral geometry at the sulfur, yielding the final sulfonated product. This pathway is distinct from the direct displacement of the fluoride and represents a key mechanistic consideration in understanding the full scope of SuFEx reactivity. nih.gov

Influence of Fluorine Substituents on Aromatic Ring Activation for SuFEx Reactivity

The reactivity of the sulfonyl fluoride group (-SO2F) in SuFEx reactions is highly dependent on the electronic environment of the molecule. The electrophilicity of the sulfur(VI) center is a critical factor governing the rate of reaction with nucleophiles. nih.gov Substituents on the aromatic ring that are electron-withdrawing increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity. acs.org

In the case of this compound, the three fluorine atoms on the benzene ring act as potent electron-withdrawing groups due to their high electronegativity. This inductive withdrawal of electron density from the ring makes the attached sulfonyl group more electron-deficient. Consequently, the sulfur atom becomes a stronger electrophile, which activates the S-F bond and makes the compound more susceptible to nucleophilic attack under SuFEx conditions. nih.govacs.org The inherent stability of the S(VI)-F bond can thus be overcome, unleashing its latent reactivity for click-type connections. nih.gov

Aromatic Substitution Chemistry on the Trifluorobenzene Core

The trifluorinated benzene ring of the title compound is highly activated towards certain types of substitution while being strongly deactivated towards others. This reactivity is dictated by the powerful electron-withdrawing nature of both the fluorine atoms and the sulfonyl fluoride group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly electron-poor aromatic systems. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org The mechanism proceeds via a two-step addition-elimination process, where the nucleophile first attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the leaving group restores the aromaticity of the ring. stackexchange.com

Table 1: Summary of Aromatic Substitution Reactivity

| Reaction Type | Reactivity of Trifluorobenzene Core | Key Factors |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Highly Activated | Strong electron-withdrawal by F and SO2F groups; Stabilization of Meisenheimer complex. stackexchange.com |

| Electrophilic Aromatic Substitution (SEAr) | Highly Deactivated | Strong electron-withdrawal by F and SO2F groups; Destabilization of cationic intermediate. wikipedia.org |

Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing substituents can render them electrophilic and susceptible to nucleophilic attack. wikipedia.org The SNAr mechanism is particularly favored when such groups are present ortho or para to the leaving group, as they can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance and/or induction. nih.gov

The positions of substitution in SNAr reactions on poly-substituted aromatic rings are governed by the cumulative electronic effects of the substituents. Nucleophilic attack preferentially occurs at carbon atoms where the electron density is lowest and which bear a suitable leaving group. In this compound, both the fluorine atoms and the sulfonyl fluoride group are strongly electron-withdrawing.

The -SO2F group at C1, along with the fluorine atoms at C2, C3, and C4, significantly lowers the electron density across the ring, particularly at the carbon atoms bearing the fluorine leaving groups. The most likely sites for nucleophilic attack are the C2 and C4 positions. These positions are ortho and para, respectively, to the powerful -SO2F group and are also activated by the adjacent fluorine atoms. The specific regiochemical outcome would depend on the nature of the incoming nucleophile and the precise reaction conditions, but substitution of the fluorine at either the C2 or C4 position is the most probable result.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of electron-rich aromatic compounds, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The mechanism involves the attack of the aromatic pi-system on the electrophile, forming a cationic intermediate (an arenium ion or sigma complex), which then loses a proton to restore aromaticity. masterorganicchemistry.com

The trifluorobenzene core of this compound is profoundly deactivated towards electrophilic attack. The presence of four potent electron-withdrawing groups (three -F and one -SO2F) severely depletes the electron density of the aromatic ring. This deactivation makes the ring a very poor nucleophile, unable to attack all but the most reactive electrophiles. wikipedia.org Any cationic intermediate formed would be strongly destabilized by the surrounding electron-withdrawing substituents. Consequently, electrophilic aromatic substitution reactions on this compound are generally considered unfavorable and would require exceptionally harsh conditions to proceed, if at all. libretexts.org

Carbon-Hydrogen (C-H) Functionalization of the Aromatic System

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical and efficient strategy for molecular construction. nih.gov In the context of arenes like this compound, this approach allows for the introduction of the sulfonyl fluoride group or other functionalities onto an aromatic ring, bypassing the need for pre-functionalized starting materials.

Directed and Non-Directed C-H Activation for Sulfonyl Fluoride Introduction

The introduction of sulfonyl groups into aromatic systems has traditionally relied on methods like electrophilic aromatic substitution, which often suffer from poor regioselectivity and limited functional group tolerance. acs.org Modern transition-metal-catalyzed C-H activation has emerged as a powerful alternative. nih.gov

Directed C-H Activation: This strategy employs a directing group on the aromatic substrate to guide a metal catalyst to a specific C-H bond, typically in the ortho position, ensuring high regioselectivity. nih.gov Various nitrogen-containing heterocycles, such as pyridine (B92270) and pyrimidine, have been effectively used as directing groups. nih.govnih.gov For instance, palladium, rhodium, and iridium catalysts have been successfully used for the C-H sulfonamidation of arenes bearing these directing groups with sulfonyl azides. nih.gov While this provides a route to sulfonamides, direct C-H sulfonylation to introduce the -SO2F group is an area of ongoing research. The general mechanism involves the coordination of the metal to the directing group, followed by the formation of a metallacycle intermediate that facilitates the C-H bond cleavage. nih.gov

Non-Directed C-H Activation: Achieving C-H functionalization without a directing group is more challenging but offers broader applicability. Recent developments have focused on exploiting the intrinsic reactivity of the arene. One such method involves the use of a persistent sulfur-based radical to functionalize complex arenes with high selectivity, leading to thianthrenium salts which can then undergo further transformations. acs.org

The table below summarizes examples of metal-catalyzed directed C-H sulfonamidation, a process closely related to the introduction of sulfonyl fluorides.

| Catalyst System | Directing Group | Substrate Scope | Yields | Ref |

| [Rh(III)] | Pyridine, Pyrimidine | Various 2-phenylpyridines | Moderate to Excellent | nih.gov |

| [Ir(III)] | Imidamide | N-phenylbenzimidamides | Moderate to High | nih.gov |

| [Co(III)] | Pyrimidine | Indoles | High to Excellent | nih.gov |

Stereoselective Functionalization of Alkenyl Sulfonyl Fluorides

Alkenyl sulfonyl fluorides are valuable building blocks in organic synthesis, serving as precursors to a variety of functionalized molecules. Their stereoselective functionalization allows for precise control over the three-dimensional arrangement of atoms in the product.

One prominent method for their functionalization is the Michael-type addition. nih.gov This reaction involves the addition of a nucleophile to the β-carbon of the alkenyl sulfonyl fluoride. The stereochemical outcome of these additions can be highly selective. For example, the addition of secondary amines like morpholine (B109124) to (E)-alkenyl sulfonyl fluorides proceeds rapidly and stereoselectively to yield the corresponding (E)-enaminyl sulfonyl fluorides. nih.gov Conversely, the addition of 1H-1,2,3-triazole can lead exclusively to the Z-isomer. nih.gov This stereoselectivity is often rationalized by the mechanism of the protonation event following the initial nucleophilic attack. nih.gov

Palladium(II)-catalyzed cyclopropanation of unactivated alkenes represents another sophisticated stereoselective transformation where alkyl sulfonyl fluorides act as ambiphilic reagents. chemrxiv.org In this process, the sulfonyl fluoride group serves as both an acidifying entity and an internal oxidant. The reaction typically yields cis-substituted cyclopropanes with predictable diastereoselectivity, which is determined in the turnover-limiting S_N2-type oxidative addition step. chemrxiv.org

Radical Reaction Pathways for Sulfonyl Fluoride Synthesis and Derivatization

Radical chemistry offers a powerful and complementary approach to the synthesis and modification of sulfonyl fluorides, often proceeding under mild conditions with high functional group tolerance. rsc.orgresearchgate.net The generation and subsequent reaction of fluorosulfonyl radicals (•SO₂F) are central to these pathways. rsc.orgresearchgate.net

Historically, the generation of •SO₂F radicals from sources like fluorosulfonyl chloride (FSO₂Cl) was challenging. researchgate.netrsc.org However, recent advances, particularly in photoredox catalysis, have enabled the efficient generation of these radicals from various precursors. rsc.orgrsc.org For instance, visible-light-mediated photoredox catalysis can initiate the formation of •SO₂F from FSO₂Cl, which can then add to alkenes and alkynes to produce a diverse range of alkenyl sulfonyl fluorides. rsc.org This method is particularly useful for synthesizing multi-substituted vinyl sulfonyl fluorides that are difficult to access via traditional cross-coupling methods. rsc.org

Another innovative approach involves the use of stable, solid-state radical precursors. Bench-stable benzimidazolium fluorosulfonate salts have been developed as redox-active reagents that, under photocatalytic conditions, generate the fluorosulfonyl radical. researchgate.netrsc.org These reagents facilitate radical fluorosulfonylation, hydrofluorosulfonylation, and migratory difunctionalization of unsaturated hydrocarbons, providing access to a variety of sulfonyl fluoride compounds with high yield and stereoselectivity. researchgate.netresearchgate.net

The table below outlines different radical precursors and the types of transformations they enable.

| Radical Precursor | Generation Method | Reaction Type | Products | Ref |

| FSO₂Cl | Photoredox Catalysis | Radical Fluorosulfonylation of Alkenes | Alkenyl Sulfonyl Fluorides | rsc.org |

| Benzimidazolium Fluorosulfonate Salt | Photoredox Catalysis | Fluorosulfonylation of Unsaturated Hydrocarbons | Alkenyl/Alkyl Sulfonyl Fluorides | researchgate.netrsc.org |

| Sulfonyl Hydrazide | Oxidation (e.g., with Selectfluor) | Radical Fluorination | Aryl/Alkyl Sulfonyl Fluorides | ccspublishing.org.cn |

| Alkyl Carboxylic Acid (via NHPI ester) | Photoredox Catalysis | Decarboxylative Fluorosulfonylethylation | Aliphatic Sulfonyl Fluorides | ccspublishing.org.cn |

Application as Deoxyfluorination Reagents

Deoxyfluorination, the conversion of alcohols to alkyl fluorides, is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. While reagents like DAST and Deoxo-Fluor® are common, they have drawbacks. Sulfonyl fluorides have emerged as a tunable and effective class of reagents for this purpose. ucla.edu

The reactivity of sulfonyl fluorides in deoxyfluorination can be finely tuned by altering the electronic properties of the aryl or alkyl group attached to the sulfonyl moiety. ucla.edu Highly electron-withdrawing groups, such as in perfluorobutanesulfonyl fluoride (PBSF or NfF), create a highly electrophilic sulfur center, making the reagent very reactive. ucla.eduwikipedia.org Conversely, more electron-rich sulfonyl fluorides are less reactive. ucla.edu

The reaction mechanism involves the activation of the alcohol by the sulfonyl fluoride in the presence of a base, forming a sulfonate ester intermediate. This intermediate then undergoes nucleophilic substitution by the fluoride ion (released in the activation step) to yield the final alkyl fluoride product. The choice of base is also critical, with different bases being optimal for different types of alcohols (e.g., unencumbered primary vs. congested secondary alcohols). ucla.edu

A systematic study using high-throughput screening and machine learning has shown that different combinations of sulfonyl fluorides and bases are required to achieve high yields across a broad spectrum of alcohol substrates. ucla.edu This highlights the complexity and tunability of this reaction space. For instance, activated alcohols often perform best with electron-rich sulfonyl fluorides that form stable sulfonate esters, while deactivated alcohols may require a highly reactive reagent like PBSF. ucla.edu

Cross-Coupling Reactivity and Transformations

The sulfonyl fluoride group, while stable, can be activated to participate in cross-coupling reactions, making it a valuable functional handle in synthetic chemistry. These reactions typically involve a transition-metal catalyst, most commonly palladium. acs.orgwikipedia.org

Aryl sulfonyl fluorides can be synthesized via palladium-catalyzed reactions. For example, a one-pot process involving aryl iodides, a sulfur dioxide surrogate like DABSO, and a fluorine source such as Selectfluor, catalyzed by palladium, can produce aryl sulfonyl fluorides. organic-chemistry.org

More significantly, the sulfonyl fluoride group can act as a leaving group in cross-coupling reactions, although it is less reactive than the corresponding chlorides or triflates. This stability allows the sulfonyl fluoride moiety to be carried through multi-step syntheses before being activated for a final coupling step. claremont.edu The activation of the robust S-F bond often requires specific conditions, such as the use of Lewis acids or specialized catalyst systems. acs.orgchemrxiv.org For instance, calcium triflimide has been shown to activate sulfonyl fluorides for nucleophilic substitution with amines to form sulfonamides. claremont.eduacs.org

Furthermore, aryl nonaflates, which are readily prepared from phenols and perfluorobutanesulfonyl fluoride (NfF), are excellent electrophiles in palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. wikipedia.org This demonstrates a powerful two-step strategy where a phenol is converted into a versatile coupling partner via the sulfonyl fluoride functionality. The reactivity of this compound in such transformations would be influenced by the electronic and steric properties of the trifluorinated ring, potentially serving as a unique building block in the synthesis of complex fluorinated molecules.

Computational and Theoretical Chemistry Studies of 2,3,4 Trifluorobenzene 1 Sulfonyl Fluoride

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic environment of 2,3,4-Trifluorobenzene-1-sulfonyl fluoride (B91410). These studies would typically employ methods like Hartree-Fock (HF) or post-Hartree-Fock methods to analyze the molecule's orbital energies, electron distribution, and the nature of its chemical bonds.

The electronic structure of this compound is significantly influenced by the presence of multiple fluorine atoms on the benzene (B151609) ring and the sulfonyl fluoride group (-SO₂F). The fluorine atoms are highly electronegative, leading to a strong inductive electron-withdrawing effect from the aromatic ring. This effect is expected to lower the energy of the molecular orbitals. acs.org The sulfonyl fluoride group is also strongly electron-withdrawing. The combined effect of these substituents would render the benzene ring electron-deficient.

The bonding in the sulfonyl fluoride group (S-F and S=O bonds) is of particular interest. The sulfur-fluorine bond in aryl sulfonyl fluorides is known for its remarkable stability compared to other sulfonyl halides. mdpi.com Quantum chemical calculations on related molecules, such as 2-nitrobenzenesulfonyl fluoride, have been used to determine conformational properties and bond parameters. researchgate.net For 2,3,4-Trifluorobenzene-1-sulfonyl fluoride, similar calculations would likely predict a geometry where the S-F bond has a specific orientation relative to the plane of the benzene ring, influenced by the electronic and steric interactions with the adjacent fluorine atoms.

Table 1: Predicted General Electronic Properties of this compound

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| Electron Density on Aromatic Ring | Significantly reduced | Strong inductive effect of three fluorine atoms and the -SO₂F group. acs.org |

| S-F Bond Strength | High | General characteristic of sulfonyl fluorides, contributing to their stability. mdpi.com |

| Molecular Dipole Moment | Significant | Due to the cumulative electronegativity of the four fluorine atoms and two oxygen atoms. |

| HOMO-LUMO Gap | Likely large | Electron-withdrawing groups tend to lower orbital energies, potentially affecting the gap. acs.org |

Note: This table is predictive and based on general principles of physical organic chemistry and findings for related fluorinated and sulfonyl-containing compounds, in the absence of direct computational data for this compound.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, providing insights into transition states and reaction energy profiles. For this compound, DFT calculations would be invaluable in elucidating its reactivity, particularly in reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govresearchgate.net

While specific DFT studies on the reaction mechanisms of this compound are not readily found, research on other aryl sulfonyl fluorides provides a strong basis for prediction. For instance, computational studies on the formation of aryl sulfonyl fluorides have detailed the roles of catalysts and the energetics of intermediate steps. nih.govresearchgate.net

In a potential reaction, such as nucleophilic attack at the sulfur atom, DFT calculations would model the approach of the nucleophile, the formation of a pentacoordinate intermediate or transition state, and the departure of the fluoride leaving group. The trifluorination pattern on the benzene ring is expected to significantly impact the electrophilicity of the sulfur center. The electron-withdrawing fluorine atoms would increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. DFT calculations could precisely quantify this effect.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of intermolecular interactions in different environments, such as in solution or in a crystal lattice. nih.gov

For this compound, MD simulations could reveal how the molecule interacts with solvents and other molecules. The fluorine atoms and the sulfonyl group can participate in various non-covalent interactions, including dipole-dipole interactions and potentially weak hydrogen bonds with suitable donors. researchgate.net Hirshfeld surface analysis, often combined with crystallographic data, can visualize and quantify these intermolecular contacts. nih.gov

In the context of its use as a chemical probe in biological systems, MD simulations could model the interactions of this compound within a protein binding pocket. nih.gov Such simulations would be crucial in understanding how the molecule orients itself and which residues it is likely to interact with, guiding the design of more effective covalent inhibitors.

Structure-Reactivity Relationship Studies and Predictive Modeling

Structure-reactivity relationship studies aim to correlate the chemical structure of a series of compounds with their reactivity. For sulfonyl fluorides, these studies are essential for tuning their reactivity for specific applications, such as in drug discovery where a balance between stability and reactivity is crucial. enamine.net

While a specific quantitative structure-activity relationship (QSAR) model for this compound is not available, the principles can be applied. The reactivity of aryl sulfonyl fluorides is known to be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance reactivity towards nucleophiles. The three fluorine atoms in this compound are strongly electron-withdrawing, which is expected to enhance the reactivity of the sulfonyl fluoride moiety compared to unsubstituted benzenesulfonyl fluoride.

Predictive modeling, often employing computational screening, can be used to estimate the reactivity of a large library of virtual compounds. nih.gov In such a screening, this compound would likely be predicted to be a relatively reactive sulfonyl fluoride due to its trifluorinated ring.

Table 2: Predicted Reactivity Profile of this compound

| Reaction Type | Predicted Reactivity | Influencing Factors |

| Nucleophilic Substitution at Sulfur | Enhanced | Strong electron-withdrawing effect of the 2,3,4-trifluoro substitution pattern increases the electrophilicity of the sulfur atom. |

| Hydrolytic Stability | Moderate to Low | Increased electrophilicity may lead to faster hydrolysis compared to less activated sulfonyl fluorides. enamine.net |

| SuFEx Click Chemistry | High Potential | Expected to be an efficient partner in SuFEx reactions due to its activated nature. nih.gov |

Note: This table is predictive and based on established principles of chemical reactivity and data from related substituted benzenesulfonyl fluorides.

Analysis of Steric and Electronic Effects of Trifluorination on Reactivity

The substitution pattern of the three fluorine atoms on the benzene ring introduces both steric and electronic effects that modulate the reactivity of the sulfonyl fluoride group.

Electronic Effects: The primary electronic effect of the three fluorine atoms at the 2, 3, and 4 positions is strong inductive electron withdrawal (-I effect). This effect significantly depletes electron density from the benzene ring and, by extension, from the sulfur atom of the -SO₂F group. This increased electrophilicity at the sulfur center is the dominant factor enhancing its reactivity towards nucleophiles.

Advanced Analytical Techniques for the Research and Characterization of 2,3,4 Trifluorobenzene 1 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of 2,3,4-Trifluorobenzene-1-sulfonyl fluoride (B91410). By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecule's connectivity and electronic structure can be assembled.

A multi-nuclear NMR approach provides complementary data for the definitive identification of the compound.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene (B151609) ring. These signals will appear as complex multiplets due to coupling with each other (ortho-coupling) and with the adjacent fluorine atoms (H-F coupling).

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, as their chemical environments are unique due to the substitution pattern. The carbon atoms directly bonded to fluorine will show characteristic C-F coupling constants. The carbon attached to the sulfonyl fluoride group will also have a distinct chemical shift.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. researchgate.net It is expected to show four distinct signals: one for the sulfonyl fluoride group (-SO₂F) and one for each of the three non-equivalent fluorine atoms on the aromatic ring (at positions 2, 3, and 4). researchgate.net The chemical shifts and the complex coupling patterns (F-F coupling) between these fluorine nuclei are diagnostic for this specific substitution pattern. nist.gov The ¹⁹F nucleus is highly sensitive and exhibits a wide range of chemical shifts, making it an excellent probe for structural analysis. scholaris.canih.govnih.gov

Table 1: Predicted NMR Data for 2,3,4-Trifluorobenzene-1-sulfonyl Fluoride This table presents typical or predicted chemical shift (δ) ranges based on known data for structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Interactions |

|---|---|---|---|---|

| ¹H | H-5 | ~7.5 - 8.0 | ddd (doublet of doublet of doublets) | H-6, F-4 |

| ¹H | H-6 | ~7.8 - 8.2 | ddd (doublet of doublet of doublets) | H-5, F-2 |

| ¹³C | C1-SO₂F | ~130 - 140 | m (multiplet) | C-F |

| ¹³C | C2-F | ~145 - 155 | d (doublet) | Large ¹JCF |

| ¹³C | C3-F | ~140 - 150 | d (doublet) | Large ¹JCF |

| ¹³C | C4-F | ~150 - 160 | d (doublet) | Large ¹JCF |

| ¹³C | C5 | ~120 - 130 | d (doublet) | C-F |

| ¹³C | C6 | ~115 - 125 | d (doublet) | C-F |

| ¹⁹F | -SO₂F | ~ +40 to +70 | s (singlet) or t (triplet) | Potentially weak coupling to ortho-F |

| ¹⁹F | F-2 | ~ -130 to -150 | dd (doublet of doublets) | F-3, F-4 |

| ¹⁹F | F-3 | ~ -140 to -160 | t (triplet) or dd | F-2, F-4 |

| ¹⁹F | F-4 | ~ -135 to -155 | dd (doublet of doublets) | F-3, H-5 |

The chemical shifts observed in NMR spectra, particularly ¹⁹F NMR, are highly sensitive to the electronic environment of the nuclei. researchgate.net For this compound, the electron-withdrawing nature of both the fluorine substituents and the sulfonyl fluoride group (-SO₂F) creates a significantly electron-deficient aromatic ring. This pronounced electronic effect directly influences the shielding of the aromatic protons and carbons, generally shifting them to higher ppm values (deshielding).

In ¹⁹F NMR, the relationship between electron density and chemical shift can be complex in aromatic systems. researchgate.net While a decrease in electron density on a fluorine atom often leads to deshielding (a more positive or less negative ppm value), this trend is not always linear and can be influenced by factors like p-electron donation and bond polarity. researchgate.net The analysis of the ¹⁹F chemical shifts of the three distinct fluorine atoms on the ring can reveal subtle differences in their local electronic environments, which in turn correlates with the reactivity of the adjacent carbon atoms towards nucleophilic attack. For instance, a more deshielded fluorine nucleus might indicate a more electrophilic carbon position. This sensitivity allows ¹⁹F NMR to serve not just as a tool for structural identification, but also as a probe for predicting and understanding the compound's chemical reactivity. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, analyze complex mixtures, and elucidate the structure of reaction products.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS is critical for confirming its identity and purity by matching the experimentally measured mass with the theoretically calculated mass. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂F₄O₂S |

| Calculated Monoisotopic Mass | 213.9664 u |

| Typical HRMS Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Expected Mass Accuracy | < 5 ppm |

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of specific compounds within complex matrices. umn.edu This method is particularly valuable for quantifying trace amounts of this compound in environmental samples, reaction mixtures, or biological fluids. nih.govacs.org

The process involves two key stages:

Liquid Chromatography (LC): The sample is first injected into an LC system, where the components are separated based on their physicochemical properties (e.g., polarity) as they pass through a column. This step isolates the target analyte from other interfering substances. umn.edu

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. In the first stage of MS, the parent ion corresponding to the mass of the target compound is selected. This ion is then fragmented, and the resulting product ions are detected in the second stage of MS. This two-step detection process (monitoring a specific parent-to-product ion transition) is highly selective and sensitive, enabling reliable detection and quantification even at very low concentrations. nih.govacs.org For sulfonyl fluorides that are difficult to ionize, chemical derivatization may be employed prior to analysis to enhance sensitivity. nih.govacs.org

Sulfonyl fluorides are known to be reactive electrophiles that can form stable, covalent bonds with nucleophilic residues on proteins and peptides, such as lysine (B10760008), tyrosine, serine, and cysteine. nih.govnih.gov This reactivity is harnessed in chemical biology to develop activity-based probes and covalent inhibitors. Mass spectrometry, especially LC-MS/MS, is the primary tool for identifying and characterizing these small molecule-peptide adducts. nih.govberkeley.edu

When this compound reacts with a peptide, the following analytical workflow is typically used:

The modified peptide or protein is first digested into smaller peptide fragments using an enzyme like trypsin.

The resulting mixture of peptides is separated using LC.

The mass spectrometer detects peptides that have a mass increase corresponding to the addition of the 2,3,4-trifluorobenzenesulfonyl moiety (C₆H₂F₃O₂S).

The modified peptide is isolated in the mass spectrometer and fragmented (MS/MS). The resulting fragmentation pattern is then analyzed to determine the peptide's amino acid sequence and, crucially, to pinpoint the exact site of modification (i.e., which specific amino acid residue the sulfonyl fluoride has attached to). berkeley.edu

This approach provides definitive evidence of a covalent interaction and is instrumental in studying enzyme inhibition, mapping protein binding sites, and understanding the mechanism of action of reactive compounds. nih.gov

X-ray Crystallography for Solid-State Structural Analysis and Noncovalent Interactions

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. For complex aromatic compounds like this compound, this analysis is crucial for understanding its solid-state properties and the nature of intermolecular forces that govern its structure.

While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 4-(2,3,4-trifluorophenyl)-1,2,3,5-dithiadiazoyl, provides valuable information regarding the trifluorophenyl moiety. A study of this related compound determined its crystal structure from synchrotron X-ray powder diffraction data, revealing two independent molecules within the asymmetric unit. researchgate.net

Table 1: Crystal Structure Data for a Related Trifluorophenyl Compound

| Parameter | Value for 4-(2,3,4-trifluorophenyl)-1,2,3,5-dithiadiazoyl researchgate.net |

|---|---|

| Chemical Formula | C6H2F3CNSSN |

| Asymmetric Unit | Two crystallographically independent molecules |

| Key Intermolecular Contacts | S···S contacts at 3.25 Å and 3.30 Å |

The study of noncovalent interactions is essential for understanding the crystal packing and physical properties of molecular solids. In sulfonyl fluorides, these interactions are distinct from their sulfonyl chloride analogs. Research on various aromatic sulfonyl fluorides using X-ray crystallography and Hirshfeld surface analysis reveals that the sulfonyl fluoride group has specific interaction patterns. nih.govfgcu.edunih.gov

A key finding is that the fluorine atom of the sulfonyl fluoride group generally does not participate in hydrogen bonding. nih.govfgcu.edunih.gov Instead, it is often observed forming close contacts with π-systems (F···π interactions). nih.govfgcu.edunih.gov The dominant interactions involving the sulfonyl group typically arise from the oxygen atoms, which engage in various intermolecular contacts. nih.govfgcu.edu In a comparative study of a sulfonyl fluoride and its corresponding chloride, the sulfonyl oxygens showed similar interactions in terms of distance and magnitude in both compounds. nih.govnih.gov

Table 2: Summary of Noncovalent Interactions in Aromatic Sulfonyl Fluorides

| Interaction Type | Description and Typical Findings |

|---|---|

| Hydrogen Bonding | The fluorine atom of the -SO2F group does not show a significant amount of interaction with hydrogen atoms. nih.gov |

| F···π Interactions | The sulfonyl fluoride's fluorine atom is observed to form close interactions with π bonds of aromatic rings. nih.govfgcu.edunih.gov Distances of approximately 3.0 Å have been reported for these interactions. nih.gov |

| Oxygen-Mediated Interactions | The oxygen atoms of the sulfonyl group are the primary sites for intermolecular contacts, participating in interactions with atoms like chlorine or engaging in hydrogen bonds. nih.govnih.gov |

| π–π Stacking | Aromatic rings can interact via π–π stacking, contributing to the overall stability of the crystal lattice. nih.gov |

These findings suggest that the crystal structure of this compound would be significantly influenced by interactions involving its sulfonyl oxygens and π-system contacts with its fluorine atoms, rather than traditional hydrogen bonds to the sulfonyl fluoride group.

Applications of 2,3,4 Trifluorobenzene 1 Sulfonyl Fluoride in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Fluorinated Organic Molecules

2,3,4-Trifluorobenzene-1-sulfonyl fluoride (B91410) serves as a key starting material for the synthesis of a wide range of complex fluorinated organic molecules. The presence of three fluorine atoms on the benzene (B151609) ring imparts unique electronic properties and metabolic stability to the resulting compounds, a desirable feature in medicinal chemistry and materials science. mdpi.comresearchgate.net

Construction of Trifluorinated Aromatic Scaffolds

The trifluorinated phenyl group of 2,3,4-trifluorobenzene-1-sulfonyl fluoride is a valuable scaffold in the design of new chemical entities. The sulfonyl fluoride group can be readily transformed into other functional groups, allowing for the elaboration of the aromatic core into more complex structures. For instance, the sulfonyl fluoride can be converted to sulfonamides, sulfonate esters, or sulfones, providing a diverse set of derivatives from a single precursor. ccspublishing.org.cnmdpi.com The reactivity of the sulfonyl fluoride group is central to its utility, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions for forming robust S-O and S-N bonds. nih.govsigmaaldrich.com

The general scheme for the derivatization of aryl sulfonyl fluorides is presented below:

A general reaction scheme illustrating the conversion of an aryl sulfonyl fluoride to sulfonate esters and sulfonamides.

Implementation in Multicomponent and One-Pot Synthetic Sequences

The stability and selective reactivity of the sulfonyl fluoride group make this compound an ideal component for multicomponent and one-pot reactions. rsc.org These synthetic strategies are highly valued for their efficiency, as they allow for the construction of complex molecules in a single operation, reducing waste and saving time. One-pot procedures for the synthesis of diverse sulfonyl fluorides from readily available starting materials like sulfonates or sulfonic acids have been developed, highlighting the accessibility of this functional group. rsc.orgrsc.org While specific examples detailing the use of this compound in multicomponent reactions are not extensively documented in readily available literature, the general principles of sulfonyl fluoride chemistry suggest its suitability for such transformations. For instance, a one-pot, metal- and catalyst-free method for synthesizing sulfonyl fluorides from aryltriazenes has been reported, demonstrating the broad applicability of these compounds in efficient synthetic protocols. tandfonline.com

Facilitation of Late-Stage Functionalization in Medicinal Chemistry Research

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of new functional groups into a complex molecule at a late step in the synthetic sequence. nih.govnumberanalytics.com This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR). The sulfonyl fluoride moiety is an excellent tool for LSF due to its unique reactivity profile. ccspublishing.org.cnresearchgate.net It is stable under many reaction conditions but can be selectively activated to react with nucleophiles. nih.gov

The incorporation of a trifluorinated phenylsulfonyl group can significantly impact the physicochemical properties of a drug candidate, such as its lipophilicity, metabolic stability, and binding affinity. nih.govmdpi.com The trifluoromethyl group, for example, is known to enhance lipophilicity and can improve membrane permeability. mdpi.com Although direct studies on the late-stage functionalization potential of this compound are not widely reported, the general utility of sulfonyl fluorides in LSF is well-established. For example, sulfonyl fluorides have been used to modify complex natural products and drug molecules, demonstrating their value in drug discovery programs. ccspublishing.org.cn

Development of Functional Materials and Polymers

The unique properties of the sulfonyl fluoride group and the trifluorinated aromatic ring make this compound an attractive monomer for the synthesis of advanced functional materials and polymers.

Polymerization Strategies Utilizing Sulfonyl Fluoride Moieties